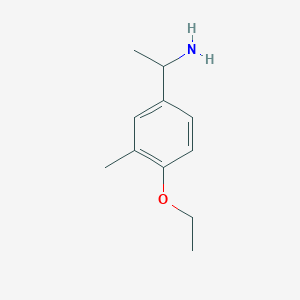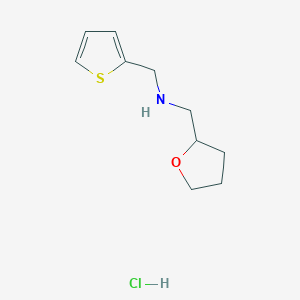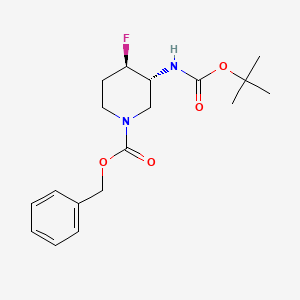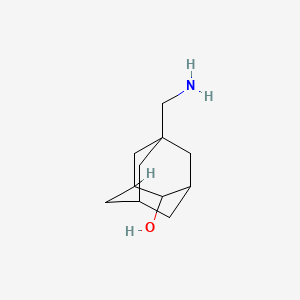
1-(4-Ethoxy-3-methylphenyl)ethan-1-amine
Descripción general
Descripción
“1-(4-Ethoxy-3-methylphenyl)ethan-1-amine” is a chemical compound. It is related to a compound used as an intermediate in the synthesis of Apremilast , an oral phosphodiesterase 4 inhibitor used in the treatment of psoriatic arthritis .
Synthesis Analysis
Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened, and ATA-025 was identified as the best enzyme . Dimethylsulfoxide (10% V/V) was found to be the best co-solvent for this bioconversion .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is a transamination, which is a reaction that transfers an amino group from one molecule to another .Aplicaciones Científicas De Investigación
Enhanced Lipase-Catalyzed N-Acylation
1-(4-Ethoxy-3-methylphenyl)ethan-1-amine and similar compounds are used in lipase-catalyzed kinetic resolution, a method for preparing enantiopure amines. A study found that using ethyl methoxyacetate instead of ethyl butyrate as an acylation reagent for aminolysis significantly increased the reaction rate. This insight can be valuable for improving efficiencies in chemical synthesis processes (Cammenberg et al., 2006).
Synthesis of Alkylamines
Application in Polymer Solar Cells
A study explored using amine-based, alcohol-soluble fullerene derivatives as acceptor and cathode interfacial material in polymer solar cells. These compounds, including [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester, demonstrated potential in enhancing electron mobility, crucial for the efficiency of organic solar cells (Lv et al., 2014).
Antimicrobial Activities
Research on 1,2,4-Triazole derivatives, synthesized from reactions involving various ester ethoxycarbonylhydrazones with primary amines, revealed some compounds possessing good or moderate antimicrobial activities. Such findings are significant in the development of new antimicrobial agents (Bektaş et al., 2007).
Microwave-Assisted Synthesis
An efficient microwave-assisted one-step synthesis of Mannich bases from 4-hydroxyacetophenone and different secondary amines has been developed. This process is environmentally friendly and offers advantages like shorter reaction times and higher yields, important for industrial chemical synthesis (Aljohani et al., 2019).
Direcciones Futuras
The compound could be used for the synthesis of different active pharmaceutical entities . The findings of ‘What If’ studies performed by investigating timely progress of reaction on gram scale by drastically changing the process parameters revealed a substantial modification in process variables to achieve desired results .
Mecanismo De Acción
Target of Action
The primary target of 1-(4-Ethoxy-3-methylphenyl)ethan-1-amine is a type of enzyme known as transaminase . Transaminases are crucial for amino acid metabolism and play a significant role in the body’s nitrogen balance.
Mode of Action
This compound interacts with its target, the transaminase enzyme, through a process known as chiral selective transamination . In this process, the compound is converted into a different form by the enzyme. The best enzyme for this bioconversion was found to be ATA-025 .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the transamination process . This process involves the transfer of an amino group from one molecule to another, which is crucial in amino acid metabolism. The downstream effects of this pathway can influence various biological processes, including protein synthesis and energy production.
Result of Action
The result of the action of this compound is the production of a new compound through the process of transamination .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the optimal conditions for the transamination process were found to be 10% enzyme loading/50 g/L substrate loading/45 °C/pH 8.0 . Changes in these conditions could potentially affect the compound’s action, efficacy, and stability.
Propiedades
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-13-11-6-5-10(9(3)12)7-8(11)2/h5-7,9H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCVAYXRVVDPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Fluorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B3078640.png)



![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3078659.png)





![tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B3078693.png)

![3-(3-Nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3078707.png)
